molecular formula C13H9Cl2N3 B6422634 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine CAS No. 946359-89-3

7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B6422634
CAS No.: 946359-89-3
M. Wt: 278.13 g/mol
InChI Key: LABMEKUATLDUCH-UHFFFAOYSA-N
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Description

7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of chlorine atoms and a methyl group in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chlorobenzonitrile with 3-amino-5-methylpyrazole in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction mixture is heated to promote cyclization, leading to the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base and a solvent such as DMF or acetonitrile.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides.

Scientific Research Applications

7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar core structure but differ in the substitution pattern.

    Imidazo[1,2-a]pyrimidine Derivatives: These compounds have a similar heterocyclic framework but with different ring fusion.

Uniqueness

7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine is unique due to the presence of chlorine atoms and a methyl group, which influence its chemical reactivity and biological activity. Its specific substitution pattern distinguishes it from other related compounds and contributes to its potential therapeutic applications.

Properties

IUPAC Name

7-chloro-3-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9Cl2N3/c1-8-6-12(15)18-13(17-8)10(7-16-18)9-4-2-3-5-11(9)14/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LABMEKUATLDUCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1)Cl)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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